2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O3/c11-3-9(15)13-6-2-8-7(1-5(6)12)14-10(16)4-17-8/h1-2H,3-4H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQXGDPTALFFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide typically involves a series of organic reactions. One common method includes the reaction of 2-amino-5-chlorobenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
2-Chloro-N-(2,4-dimethylphenyl)acetamide () :
This analog shares the chloroacetamide backbone but substitutes the benzoxazine ring with a 2,4-dimethylphenyl group. Its crystal structure reveals intermolecular N–H⋯O hydrogen bonding, forming chains. The N–H bond conformation is influenced by ortho-substituents, a feature likely conserved in the target compound due to steric and electronic similarities .- N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide (): Both compounds incorporate a 3-oxo-1,4-benzoxazin-7-yl group.
- 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): This compound replaces the benzoxazine moiety with a cyano-distyrylpyridine system. The thioacetamide linkage contrasts with the target’s chloroacetamide group, altering electronic properties and reactivity .
Table 1: Structural and Crystallographic Parameters
Spectroscopic Properties
IR Spectroscopy :
Chloroacetamides exhibit strong carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and N–H bends near 3300 cm⁻¹. The target compound’s benzoxazine ring may introduce additional C–O–C stretches ~1250 cm⁻¹, as seen in related ethers .NMR Spectroscopy :
- ¹H NMR : The acetamide methylene (CH₂Cl) resonates at δ ~4.2–4.5 ppm, while aromatic protons in benzoxazine appear downfield (δ ~6.8–7.5 ppm) due to electron-withdrawing effects .
- ¹³C NMR : The carbonyl carbon (C=O) is typically observed at δ ~165–170 ppm, with chlorine substituents causing deshielding in adjacent carbons .
Table 2: Spectral Data Comparison
Biological Activity
2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant research findings.
The compound's chemical structure is characterized by the presence of a benzoxazine ring, which is known for its diverse biological activities. The IUPAC name is 2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide, and its molecular formula is .
Antimicrobial Activity
Research has demonstrated that 2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide exhibits notable antimicrobial properties against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.0195 mg/mL | |
| Bacillus subtilis | 0.0048 mg/mL | |
| Staphylococcus aureus | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL |
These findings indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that it may act as a selective antagonist for mineralocorticoid receptors, which are involved in various cancer pathways.
Table 2: Anticancer Activity Overview
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis | |
| A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation | |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
These studies highlight the compound's potential as a therapeutic agent in cancer treatment through various mechanisms.
The biological activity of 2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : It can bind to mineralocorticoid receptors, altering signaling pathways that lead to cell growth or apoptosis.
- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death.
Case Studies
Several studies have evaluated the efficacy of this compound in various biological contexts:
- Study on Antimicrobial Efficacy : A comprehensive study involving over 200 synthesized derivatives revealed that modifications on the benzoxazine ring significantly enhance antibacterial activity against E. coli and S. aureus, with MIC values lower than those observed for standard antibiotics like ampicillin .
- Anticancer Research : A recent investigation into benzoxazine derivatives showed promising results in inhibiting tumor growth in vivo models, suggesting that structural modifications could further enhance their anticancer properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)acetamide, and how can experimental efficiency be improved?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically screen reaction parameters (e.g., temperature, stoichiometry, catalysts). For example, fractional factorial designs can minimize the number of trials while identifying critical variables. Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing reliance on trial-and-error approaches . Coupling these with automated high-throughput screening accelerates condition optimization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and acetamide linkage.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula.
- X-ray Diffraction (XRD) : Resolve crystal structure ambiguities, especially for the benzoxazinone core.
- HPLC-PDA/MS : Detect impurities (e.g., chlorinated byproducts) and quantify purity. Cross-reference with computational NMR shifts (e.g., using Gaussian or ORCA) to resolve spectral overlaps .
Q. How can reaction mechanisms involving this compound’s chloroacetamide group be elucidated?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies and intermediate trapping (e.g., using radical scavengers or nucleophiles). Computational reaction path searches (e.g., via the Artificial Force Induced Reaction method) can model nucleophilic substitution or elimination pathways, validated experimentally via in-situ IR spectroscopy .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity or reduced toxicity?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes in microbial or cancer pathways) using AutoDock Vina or Schrödinger Suite.
- ADMET Prediction : Tools like SwissADME or ProTox-II can forecast pharmacokinetic properties and toxicity profiles.
- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., ClogP, H-bond acceptors) with biological activity data .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in datasets (e.g., aberrant yields linked to moisture-sensitive steps).
- In-Silico Reaction Prediction : Tools like RPredict or ChemAxon’s Reactor can simulate side reactions (e.g., hydrolysis of the acetamide group under acidic conditions).
- Controlled Replication : Isolate variables (e.g., reagent purity, atmospheric O₂ levels) using glovebox or flow chemistry setups .
Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?
- Methodological Answer :
- Nanofiltration : Use membranes with tailored pore sizes (e.g., 200–500 Da MWCO) to separate the target compound (MW ~300 g/mol) from smaller impurities.
- Simulated Moving Bed (SMB) Chromatography : Optimize eluent composition and flow rates via DoE to maximize recovery.
- Solvent-Resistant Membranes : Polyimide or ceramic membranes enable solvent recycling, reducing waste .
Interdisciplinary Applications
Q. What role could this compound play in materials science, such as polymer or catalyst design?
- Methodological Answer :
- Polymer Functionalization : The chloroacetamide group can act as a crosslinking agent in epoxy resins. Monitor reactivity via rheology and DSC.
- Catalyst Ligand Synthesis : Coordinate the benzoxazinone moiety to transition metals (e.g., Pd or Cu) for coupling reactions. Characterize complexes via XAS or EPR .
Q. How can environmental fate studies be designed to assess this compound’s persistence or degradation pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
